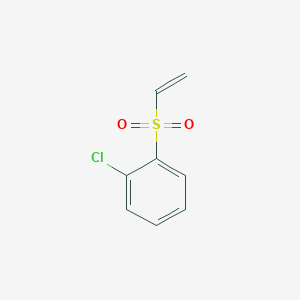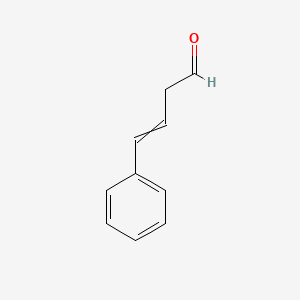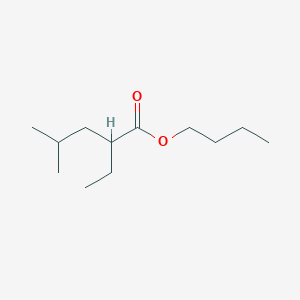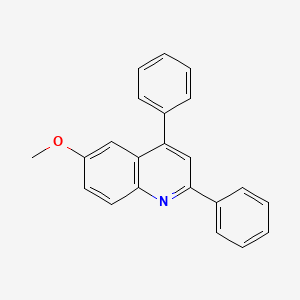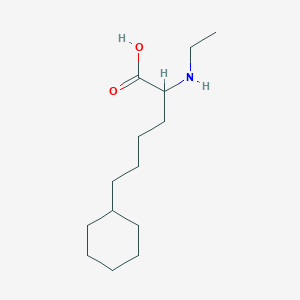![molecular formula C13H15ClO5 B14732269 Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate CAS No. 5462-20-4](/img/structure/B14732269.png)
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate is an organic compound with the molecular formula C12H13ClO4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate typically involves the esterification of 4-chloro-2-methylphenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-chloro-2-methylphenoxyacetic acid+methanolacid catalystMethyl 2-[(4-chloro-2-methylphenoxy)acetyl]oxypropanoate+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in stainless steel reactors equipped with reflux condensers. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process. The product is then purified through distillation and crystallization techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 4-chloro-2-methylphenoxyacetic acid.
Reduction: 4-chloro-2-methylphenoxyethanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its potential effects on plant growth and development.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functional group.
Industry: Utilized in the production of specialty chemicals and as a precursor for various organic compounds.
Wirkmechanismus
The mechanism of action of Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with cellular pathways. The chloro-substituted phenoxy group can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid: A closely related compound with similar herbicidal properties.
2-methyl-4-chlorophenoxyacetic acid: Another phenoxyacetic acid derivative with applications in agriculture.
Methyl 4-chloro-2-methylphenoxyacetate: A structural isomer with different chemical properties.
Uniqueness
Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its chloro-substituted phenoxy group enhances its stability and effectiveness in various applications.
Eigenschaften
CAS-Nummer |
5462-20-4 |
|---|---|
Molekularformel |
C13H15ClO5 |
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
methyl 2-[2-(4-chloro-2-methylphenoxy)acetyl]oxypropanoate |
InChI |
InChI=1S/C13H15ClO5/c1-8-6-10(14)4-5-11(8)18-7-12(15)19-9(2)13(16)17-3/h4-6,9H,7H2,1-3H3 |
InChI-Schlüssel |
PWMZIQHYRCKMIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)

![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
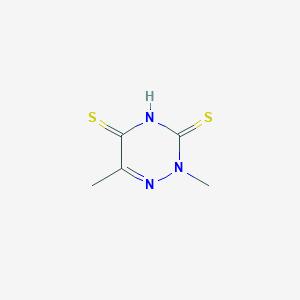
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)
